![molecular formula C21H21N5O2S B2632147 N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide CAS No. 922846-30-8](/img/structure/B2632147.png)
N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide
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Description
N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide is a useful research compound. Its molecular formula is C21H21N5O2S and its molecular weight is 407.49. The purity is usually 95%.
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Scientific Research Applications
Antioxidant Activity
Research has explored the incorporation of the pyrazolo[3,4-d]pyrimidin-4-one moiety into heterocyclic compounds, demonstrating notable antioxidant activities. Compounds synthesized from key intermediates similar to the subject compound, specifically those with pyrazole and thiophene derivatives, have shown antioxidant activity on par with ascorbic acid, indicating their potential as effective antioxidants in biological systems (A. El‐Mekabaty, 2015).
Anticancer Properties
Several studies have focused on the synthesis of compounds incorporating pyrazolo[3,4-d]pyrimidin-4-one derivatives and testing their anticancer activity. One such study developed compounds that inhibited cancer cell growth by approximately 20% against a panel of eight cancer cell lines, highlighting the compound's potential in cancer research (M. M. Al-Sanea et al., 2020). Additionally, novel isoxazolines and isoxazoles derived from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through [3+2] cycloaddition have been synthesized, offering new pathways for developing therapeutic agents (A. Rahmouni et al., 2014).
Enzymatic Activity Enhancement
Compounds synthesized from pyrazolopyrimidinyl keto-esters and their acid hydrazide derivatives have been found to significantly increase the reactivity of cellobiase, an enzyme important in cellulose breakdown. This suggests potential applications in biotechnology and industrial processes where enzymatic efficiency is crucial (Mohamed Abd & Gawaad Awas, 2008).
Coordination Complexes and Hydrogen Bonding
Research into pyrazole-acetamide derivatives has led to the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes. These complexes have demonstrated significant antioxidant activity and provided insights into the effects of hydrogen bonding on self-assembly processes, highlighting their potential in materials science and medicinal chemistry (K. Chkirate et al., 2019).
Antimicrobial Activity
Compounds synthesized from 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide, closely related to the chemical structure , have been evaluated for their antimicrobial properties. These studies have revealed the potential of such compounds to act as effective antimicrobial agents against a range of pathogens, indicating their significance in developing new antibiotics (Samir Bondock et al., 2008).
properties
IUPAC Name |
N-[2-[5-[(4-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O2S/c1-15-4-6-16(7-5-15)13-25-14-23-20-18(21(25)28)12-24-26(20)9-8-22-19(27)11-17-3-2-10-29-17/h2-7,10,12,14H,8-9,11,13H2,1H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNVKICXNIZELPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)CC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide |
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